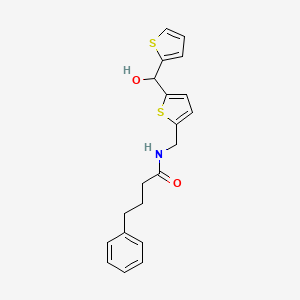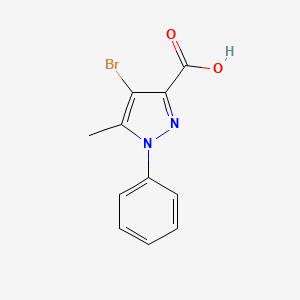
4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of bromine, methyl, and phenyl groups, as well as a carboxylic acid function, suggests a molecule with significant potential for chemical reactivity and interactions, making it a candidate for various chemical studies and applications .
Synthesis Analysis
The synthesis of related pyrazole compounds has been explored in several studies. For instance, 1-phenylpyrazole-4-carboxylic acid, a related compound, can be synthesized in high yield through the carbonation of 1-phenylpyrazol-4-ylmagnesium bromide, a Grignard reagent. This process also yields 1,1'-Diphenyl-4,4'-bipyrazolyl as a by-product, and the yield can be increased with the action of cobaltous chloride . Another study describes the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, which can be metallated regioselectively to give a 5-lithio derivative. This intermediate can then be quenched with electrophiles to yield various 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles .
Molecular Structure Analysis
The molecular and crystal structure of a similar compound, 3(5)-phenyl-4-bromo-5(3)-methylpyrazole, has been determined by X-ray crystallography. This study revealed the presence of both tautomers in the crystals, forming cyclic tetramers. The proton disorder within the structure was found to be dynamic, as established by solid-state 13C CPMAS NMR spectroscopy . Another study on the crystal structures of 4-bromopyrazole derivatives showed that the molecules are linked by N-H...N intermolecular hydrogen bonds, forming trimers and catemers, which are further connected by weak C-H...Br contacts to create a three-dimensional network .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been demonstrated through various chemical reactions. The Grignard reagent mentioned earlier reacts with ketones to form tertiary alcohols and with acid chlorides to form ketones. However, the preparation of ketones from the reaction of 1-phenylpyrazole-4-carbonyl chloride with various Grignard reagents often results in lower yields or failure, with the exception of methylmagnesium iodide, which gives a high yield of ketone . The lithiation process described also indicates that the pyrazole derivatives can undergo isomerization under certain conditions to afford thermodynamically more stable compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies on related compounds provide insights into the properties one might expect. For example, the crystallographic study indicates that the presence of substituents on the pyrazole ring can lead to the formation of different molecular arrangements and dynamic proton behavior . The synthesis and reactivity studies suggest that the compound is likely to be reactive towards various electrophiles and nucleophiles, given the presence of the bromine atom and the carboxylic acid functionality . Additionally, the intermolecular interactions observed in the crystal structures of related compounds suggest that this compound may also exhibit significant solid-state intermolecular interactions .
科学的研究の応用
Tautomerism Studies
4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid has been used in research exploring the tautomerism of 3(5)-phenylpyrazoles. A study utilizing multinuclear NMR spectroscopy and X-ray crystallography identified the existence of tautomers in both solution and solid states, contributing to the understanding of tautomeric equilibriums in such compounds (Aguilar‐Parrilla et al., 1992).
Synthesis of Derivatives
This chemical has been integral in the synthesis of various pyrazole derivatives. For instance, the conversion of 3-bromo-1,5-dimethyl-4-nitropyrazole to aminopyrazoles in the presence of a copper catalyst highlights its role in novel synthetic pathways (Perevalov et al., 1983). Additionally, the chemical has been used in the preparation of 1-phenylpyrazole-4-carboxylic acid, illustrating its versatility in organic synthesis (Brooklyn & Finar, 1968).
Heterocyclic Synthesis
In the field of heterocyclic synthesis, it has been used to create unexpected pyrazole derivatives. This demonstrates its potential in expanding the diversity of heterocyclic compounds (El-Rady & Latif, 2004).
Structural Studies
Structural studies of derivatives of this compound have been instrumental in understanding their properties. For instance, the study of 3-methyl-5-phenylisothiazole-4-carboxylic acid and its halogen-substituted derivatives has provided insights into the structural aspects of these compounds (Naito, Nakagawa, & Takahashi, 1968).
Antimicrobial Research
This chemical has also found application in the synthesis of phenylpyrazoles with significant antimicrobial properties. The synthesis of various phenylpyrazoles with different aromatic ring systems has been pivotal in exploring new antimicrobial agents (Farag et al., 2008).
Anticonvulsant Activity Studies
Additionally, derivatives of this compound have been synthesized and tested for anticonvulsant activity, illustrating its potential in pharmacological research (Unverferth et al., 1998).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
It is known that similar compounds, such as indole derivatives, possess various biological activities .
生化学分析
Biochemical Properties
4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis . By altering MAPK signaling, this compound can impact cell growth and survival. Furthermore, it can affect the expression of genes related to oxidative stress and inflammation, thereby influencing cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules. For instance, it can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . This binding can alter the enzyme’s catalytic activity and, consequently, the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Over time, the degradation products may accumulate and affect cellular processes differently than the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response without significant toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes. Understanding the subcellular localization of this compound is essential for elucidating its precise mode of action.
特性
IUPAC Name |
4-bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-9(12)10(11(15)16)13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWBEWBSHKYCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527722.png)
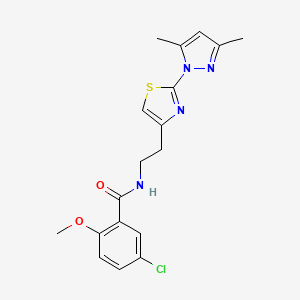

![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2527726.png)
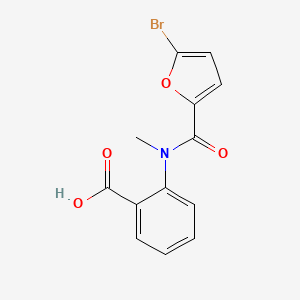
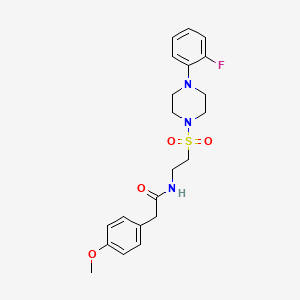
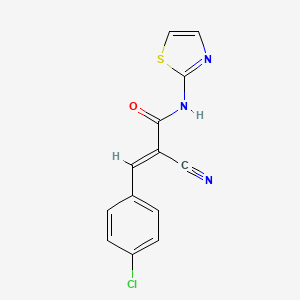
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2527739.png)
![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one](/img/structure/B2527741.png)
![2-(1-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2527743.png)
